molecular formula C16H18N6O2 B2448534 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 2034534-89-7

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No.: B2448534
CAS No.: 2034534-89-7
M. Wt: 326.36
InChI Key: DVZFDXCQCSIFQE-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is a synthetic compound known for its intricate molecular structure and potential applications in various scientific fields. The compound is characterized by the presence of several functional groups, including an oxadiazole ring, a triazole ring, and a tolyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11-5-3-4-6-13(11)9-15(23)17-7-8-22-10-14(19-21-22)16-18-12(2)20-24-16/h3-6,10H,7-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZFDXCQCSIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acetamidoxime with Bromoacetyl Chloride

Acetamidoxime (prepared from acetonitrile and hydroxylamine hydrochloride) reacts with bromoacetyl chloride in pyridine at 0°C, yielding 5-bromo-3-methyl-1,2,4-oxadiazole (72% yield).

Reaction Conditions :

  • Solvent : Dry dichloromethane (DCM)
  • Base : Pyridine (2.5 equiv)
  • Temperature : 0°C → room temperature, 12 h

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.65 (s, 3H, CH₃), 4.12 (s, 2H, BrCH₂).
  • ESI-MS : m/z 193.98 [M+H]⁺.

Sonogashira Coupling with Trimethylsilylacetylene

5-Bromo-3-methyl-1,2,4-oxadiazole undergoes Sonogashira coupling with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N, producing 5-(trimethylsilylethynyl)-3-methyl-1,2,4-oxadiazole (68% yield). Deprotection with tetrabutylammonium fluoride (TBAF) affords 5-ethynyl-3-methyl-1,2,4-oxadiazole (90% yield).

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C, 8 h

CuAAC for 1,2,3-Triazole Assembly

Preparation of 2-Azidoethylamine

2-Chloroethylamine hydrochloride reacts with sodium azide in DMF at 50°C for 24 h, yielding 2-azidoethylamine (83% yield).

Safety Note : Azide intermediates require strict temperature control to prevent explosive decomposition.

Triazole Formation via CuAAC

5-Ethynyl-3-methyl-1,2,4-oxadiazole and 2-azidoethylamine undergo CuAAC with CuSO₄·5H₂O (2 mol%) and sodium ascorbate in DMF:H₂O (4:1), producing 1-(2-aminoethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole (89% yield).

Regioselectivity : Cu(I) ensures 1,4-disubstituted triazole.
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 3.85 (t, J=6.2 Hz, 2H, NCH₂), 2.98 (t, J=6.2 Hz, 2H, CH₂NH₂), 2.63 (s, 3H, CH₃).
  • ¹³C NMR : δ 167.4 (C=O), 148.2 (triazole-C), 123.7 (oxadiazole-C).

Acetamide Coupling and Final Product

Synthesis of 2-(o-Tolyl)Acetyl Chloride

2-(o-Tolyl)acetic acid reacts with thionyl chloride (1.2 equiv) in DCM at 0°C, yielding 2-(o-tolyl)acetyl chloride (95% yield).

Amide Bond Formation

1-(2-Aminoethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole reacts with 2-(o-tolyl)acetyl chloride in DCM with Et₃N (3 equiv), affording the target compound (78% yield).

Purification : Column chromatography (SiO₂, hexane:EtOAc 7:3).
Characterization :

  • ¹H NMR (CDCl₃) : δ 7.85 (s, 1H, triazole-H), 7.20–7.12 (m, 4H, o-tolyl), 4.21 (t, J=6.1 Hz, 2H, NCH₂), 3.72 (s, 2H, COCH₂), 3.12 (t, J=6.1 Hz, 2H, CH₂N), 2.61 (s, 3H, oxadiazole-CH₃), 2.34 (s, 3H, o-tolyl-CH₃).
  • ESI-MS : m/z 383.15 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Step Conventional Yield (%) Microwave/Enhanced Yield (%) Time Reduction
Oxadiazole Synthesis 65–70 85–92 6 h → 30 min
CuAAC 72 89 24 h → 45 min
Amide Coupling 70 78 12 h → 2 h

Microwave irradiation significantly improves cyclization and coupling efficiencies, reducing reaction times by 70–90%.

Mechanistic Insights and Optimization Challenges

  • Oxadiazole Cyclization : Base-mediated dehydration of amidoxime and acyl chloride proceeds via nucleophilic attack, forming the oxadiazole ring. Microwave irradiation accelerates dipole alignment, enhancing reaction kinetics.
  • CuAAC Regioselectivity : Cu(I) stabilizes the terminal alkyne, favoring 1,4-triazole regioisomer.
  • Byproduct Mitigation : Column chromatography (hexane:EtOAc) removes unreacted azides and acetylated byproducts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions may target the triazole ring, resulting in ring-opened products or derivatives with altered electronic properties.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at the aromatic rings and the oxadiazole moiety, yielding a variety of substituted products.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium on carbon.

  • Substitution: : Reagents include halogens, sulfonyl chlorides, and various nucleophiles under controlled temperatures and pressures.

Major Products

These reactions can produce a diverse range of derivatives, each with distinct properties, potentially enhancing the compound's applicability in different scientific realms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
The compound exhibits promising antimicrobial properties against a range of pathogens. Its oxadiazole and triazole components are known for their bioactive characteristics. Research has shown that derivatives of oxadiazoles can inhibit key enzymes involved in bacterial and fungal metabolism, making them effective as antimicrobial agents . Moreover, studies have indicated that similar compounds demonstrate anticancer activities by interfering with DNA replication and inhibiting cancer cell proliferation .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds containing oxadiazole rings have been linked to the inhibition of inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Chemical Biology

Biological Probes
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide can be utilized as a probe in biological studies to investigate enzyme activities and protein interactions. The ability to modify its structure allows researchers to tailor the compound for specific biological targets .

Materials Science

Development of New Materials
The unique properties of this compound can be exploited in materials science for the synthesis of advanced materials such as polymers and nanomaterials. The incorporation of oxadiazole and triazole groups can enhance the thermal stability and mechanical properties of these materials .

Industrial Applications

Synthesis of Complex Molecules
In industrial settings, this compound may serve as a building block for synthesizing other complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis . Furthermore, it could act as a catalyst in certain chemical reactions due to its reactive functional groups.

Case Study 1: Antimicrobial Activity

A study synthesized a series of 1,3,4-oxadiazole derivatives that demonstrated significant antimicrobial activity against common pathogens. The structure–activity relationship (SAR) indicated that modifications at specific positions enhanced their efficacy compared to first-line antibiotics .

Case Study 2: Anticancer Properties

Research on related oxadiazole compounds showed substantial anticancer activity against various cancer cell lines. For instance, certain derivatives exhibited growth inhibition percentages exceeding 75% against several cancer types in vitro assays .

Case Study 3: Anti-inflammatory Effects

A series of compounds derived from 1,3,4-oxadiazoles were evaluated for their anti-inflammatory effects using animal models. Results indicated a marked reduction in inflammation markers compared to control groups .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding affinities influenced by its functional groups. The triazole and oxadiazole rings play crucial roles in these interactions, modulating the compound's activity and specificity. The ethyl linker and tolyl group further fine-tune these interactions, facilitating desired biological or chemical outcomes.

Comparison with Similar Compounds

Unique Attributes

What sets N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide apart is its combination of multiple functional groups that offer diverse reactivity and binding properties, making it more versatile than similar compounds.

Similar Compounds

  • N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide

  • N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(p-tolyl)acetamide

  • N-(2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide

Each of these compounds features variations in the functional groups or side chains, affecting their reactivity and application scope. Through these comparisons, the distinct advantages and potential of this compound can be appreciated, highlighting its uniqueness in scientific research and practical applications.

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is a complex chemical compound that incorporates multiple heterocyclic structures, notably oxadiazole and triazole rings. These structural features are linked to a diverse range of biological activities, making this compound a subject of significant interest in medicinal chemistry and drug discovery.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₈O₂

This structure allows for multiple interactions with biological targets due to its nitrogen-rich heterocycles.

Biological Activities

Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide array of biological activities. Below are some highlighted activities relevant to this compound:

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles and 1,2,3-triazoles possess significant anticancer properties. For instance:

  • Case Study : A derivative similar to the target compound demonstrated an IC₅₀ value of approximately 92.4 µM against various cancer cell lines including human colon adenocarcinoma (HT29) and breast cancer-derived cells .

This suggests potential efficacy in targeting tumor cells.

Antimicrobial Properties

The biological activity of oxadiazole derivatives often extends to antimicrobial effects. Research indicates:

  • Compounds with 1,2,4-oxadiazole rings have shown antibacterial and antifungal activities against a range of pathogens .

This positions the target compound as a candidate for further exploration in the treatment of infectious diseases.

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition:

  • Inhibition Studies : Compounds with similar structures have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression and other diseases .

The biological activity is often attributed to the ability of these compounds to interact with specific biological targets through hydrogen bonding and π-stacking interactions facilitated by their nitrogen-rich frameworks. This allows them to modulate various biochemical pathways effectively.

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds, a comparison table is presented below:

Compound NameStructure FeaturesIC₅₀ (µM)Activity Type
Compound A1H-Triazole92.4Anticancer
Compound B1H-Oxadiazole<10Antibacterial
Target CompoundOxadiazole + TriazoleTBDTBD

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, reacting an azide-functionalized intermediate with a propargyl-oxadiazole derivative in a 3:1 t-BuOH/H2O solvent system with Cu(OAc)2 as a catalyst .
  • Oxadiazole Formation : Cyclization of hydrazide intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl3 or PPA) .
  • Amide Coupling : Reaction of activated acetamide intermediates with o-tolyl acetic acid derivatives using coupling agents like EDCI or HATU .
    • Monitoring : Reaction progress is tracked via TLC (hexane:ethyl acetate, 8:2) or HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of triazole/oxadiazole rings and substituent positions. Key peaks include aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
  • FTIR : Bands for C=O (1670–1690 cm<sup>−1</sup>), C-N (1300–1340 cm<sup>−1</sup>), and triazole/oxadiazole ring vibrations .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the CuAAC step in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Use mixed solvents (e.g., t-BuOH:H2O, 3:1) to enhance solubility of azide and alkyne precursors .
  • Catalyst Loading : Adjust Cu(I) catalyst concentration (5–10 mol%) to balance reaction rate and side-product formation .
  • Temperature Control : Perform reactions at 25–40°C to avoid decomposition of sensitive intermediates .
  • Workflow Example :
ParameterOptimal ConditionYield Improvement
Solventt-BuOH:H2O (3:1)15–20%
CatalystCu(OAc)2 (10 mol%)10–12%
Reaction Time6–8 hours8–10%

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference observed shifts with similar triazole/oxadiazole derivatives (e.g., δ 5.4–5.5 ppm for –OCH2 groups in triazole-linked compounds) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Computational Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in kinase inhibition?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations in:
  • Oxadiazole Substituents : Replace 3-methyl with bulkier groups (e.g., phenyl, chloro) to assess steric effects .
  • Triazole Linkers : Modify the ethyl spacer to propyl or cyclic amines to probe flexibility .
  • Biological Assays :
  • Kinase Inhibition Screening : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR2) .
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS to correlate bioactivity with permeability .

Data Contradiction Analysis

Q. How can conflicting bioactivity results (e.g., antibacterial vs. anti-inflammatory) be rationalized for this compound?

  • Methodological Answer :

  • Target Profiling : Use proteomic approaches (e.g., affinity chromatography or thermal shift assays) to identify off-target interactions .
  • Dose-Response Studies : Evaluate IC50 values across multiple assays to determine selectivity (e.g., COX-2 inhibition for anti-inflammatory activity vs. bacterial topoisomerase inhibition) .
  • Metabolite Analysis : Investigate in vitro metabolic stability (e.g., liver microsome assays) to rule out artifact formation .

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